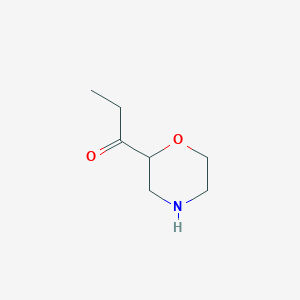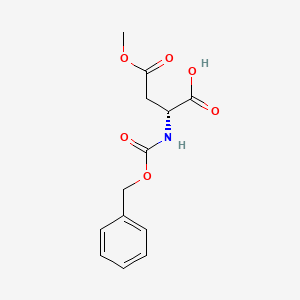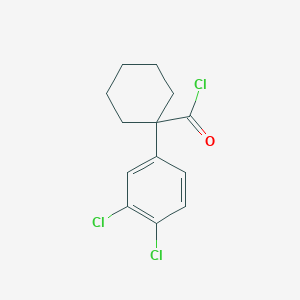![molecular formula C11H11ClFN3S B11745683 {(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride](/img/structure/B11745683.png)
{(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a prop-2-yn-1-ylsulfanyl group, a fluorophenyl group, and an azanium chloride moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride typically involves multi-step organic reactions The initial step often includes the formation of the prop-2-yn-1-ylsulfanyl group through a thiol-alkyne reactionThe final step involves the formation of the azanium chloride moiety through a quaternization reaction, where a tertiary amine is treated with a suitable alkyl halide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the azanium chloride moiety back to its amine form.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of {[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Steviol Glycosides: Natural sweeteners with a glycoside structure, used in food and beverage industries.
Uniqueness
{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride is unique due to its combination of a prop-2-yn-1-ylsulfanyl group and a fluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H11ClFN3S |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
[[amino(prop-2-ynylsulfanyl)methylidene]amino]-[(4-fluorophenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C11H10FN3S.ClH/c1-2-7-16-11(13)15-14-8-9-3-5-10(12)6-4-9;/h1,3-6,8H,7H2,(H2,13,15);1H |
InChI Key |
ZNFKTGPQQDCYCH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC(=N[NH+]=CC1=CC=C(C=C1)F)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745606.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)
![{[(Dimethylamino)methylidene]amino}trimethylazanium iodide](/img/structure/B11745613.png)

amine](/img/structure/B11745636.png)

![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745655.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745662.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11745663.png)
![[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11745668.png)
![Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl](/img/structure/B11745678.png)
![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745688.png)

